2-Amino-3-(2-methylpyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-methylpyridin-3-yl)propanamide is an organic compound with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol This compound is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-methylpyridin-3-yl)propanamide typically involves the reaction of 2-methyl-3-pyridinecarboxylic acid with ammonia and a reducing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Common solvents include ethanol or methanol
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
2-Amino-3-(2-methylpyridin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanamide: Similar structure with an indole ring instead of a pyridine ring.
2-Amino-3-(2,5-dimethyl-1H-indol-3-yl)propanamide: Contains a dimethyl-substituted indole ring.
Uniqueness
2-Amino-3-(2-methylpyridin-3-yl)propanamide is unique due to the presence of the 2-methylpyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where the pyridine ring’s characteristics are essential.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-3-(2-methylpyridin-3-yl)propanamide |
InChI |
InChI=1S/C9H13N3O/c1-6-7(3-2-4-12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13) |
InChI Key |
QDXHUZCQEOHAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.